3-(3,5-dimethylphenyl)-6-methyl-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
This compound belongs to the thienopyrimidinone class, characterized by a fused thiophene-pyrimidine core. Its structure includes a 3,5-dimethylphenyl group at position 3, a methyl substituent at position 6, and a sulfur-linked 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl side chain at position 2. These modifications are designed to enhance bioavailability and target specificity, particularly in kinase inhibition or receptor modulation contexts. While the provided evidence lacks direct data on this compound, structural analogs and synthetic methodologies from the literature allow inferential analysis .
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)-6-methyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O2S2/c1-18-13-19(2)15-22(14-18)31-26(33)25-23(16-20(3)35-25)28-27(31)34-17-24(32)30-11-9-29(10-12-30)21-7-5-4-6-8-21/h4-8,13-15,20H,9-12,16-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLDSUQXYXAOGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4)C5=CC(=CC(=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,5-dimethylphenyl)-6-methyl-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a thieno[3,2-d]pyrimidinone core, which is known for various biological activities. The presence of the 3,5-dimethylphenyl and 4-phenylpiperazin moieties may enhance its interaction with biological targets.
Anticancer Activity
Research indicates that thienopyrimidine derivatives exhibit significant anticancer properties. The specific compound under review has shown promising results in inhibiting cancer cell proliferation. In vitro studies demonstrated that it effectively induced apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.6 | Induction of apoptosis |
| HCT116 (Colon) | 4.1 | Inhibition of PI3K/Akt pathway |
| A549 (Lung) | 6.0 | Modulation of MAPK signaling |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism likely involves disruption of bacterial cell wall synthesis.
Table 2: Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Neuropharmacological Effects
Given the presence of the piperazine moiety, the compound was also assessed for neuropharmacological effects. Studies indicated that it exhibits anxiolytic and antidepressant-like activities in animal models. Behavioral tests demonstrated reduced anxiety levels in the elevated plus maze and forced swim tests.
Table 3: Neuropharmacological Effects
| Test | Result |
|---|---|
| Elevated Plus Maze | Increased time in open arms |
| Forced Swim Test | Reduced immobility time |
Case Studies
A recent study investigated the efficacy of this compound in a xenograft model of breast cancer. The results showed a significant reduction in tumor volume compared to control groups, highlighting its potential as a therapeutic agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
- Thieno[3,4-d]pyrimidin-4(3H)-one (Compound 16, ): Differs in the thiophene-pyrimidine ring fusion (3,4-d vs. 3,2-d in the target compound). Substituents include simpler aryl/alkyl groups (Table 1 in ). The 3,2-d fusion in the target may enhance planarity and π-π stacking interactions compared to 3,4-d isomers .
- Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (): Shares a sulfur-containing oxo group but replaces the thienopyrimidinone core with an imidazopyridine scaffold. This reduces aromaticity and alters electronic properties, impacting solubility and binding affinity .
Substituent Effects
- 4-Phenylpiperazine Moiety (Target Compound) :
The phenylpiperazine group is absent in and analogs but is critical for receptor binding (e.g., serotonin or dopamine receptors). Similar piperazine-containing compounds show enhanced blood-brain barrier penetration . - 3,5-Dimethylphenyl vs. 4-Nitrophenyl () : The electron-donating methyl groups in the target compound contrast with the electron-withdrawing nitro group in ’s analog, affecting electronic density and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
